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Compound of Interest

Compound Name: Tilbroquinol

Cat. No.: B1681315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tilbroquinol, with the IUPAC name 7-bromo-5-methylquinolin-8-ol, is an antiprotozoal agent

belonging to the 8-hydroxyquinoline class of compounds.[1][2] It has been utilized in the

treatment of amoebiasis, a parasitic infection caused by Entamoeba histolytica.[3][4] However,

its clinical use has been limited in some regions due to concerns about hepatotoxicity.[2][5]

This technical guide provides a comprehensive overview of the physicochemical properties of

Tilbroquinol, offering critical data and methodologies essential for researchers and

professionals involved in drug discovery and development. Understanding these properties is

paramount for optimizing formulation, predicting pharmacokinetic behavior, and designing

safer, more efficacious analogs.

Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical profile is fundamental to the

drug development process. These properties influence a compound's absorption, distribution,

metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical parameters for

Tilbroquinol are summarized in the table below.
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Property Value Source

IUPAC Name 7-bromo-5-methylquinolin-8-ol [1][2]

Chemical Formula C₁₀H₈BrNO [1][2]

Molecular Weight 238.08 g/mol [1][2]

Melting Point 160 °C

Boiling Point 342.2 °C at 760 mmHg

Density 1.612 g/cm³

Refractive Index 1.692

pKa (Strongest Acidic) 7.84 [6]

pKa (Strongest Basic) 4.46 [6]

LogP 3.11 [6]

Water Solubility 0.299 mg/mL

Experimental Protocols
Accurate determination of physicochemical properties is crucial. Below are detailed

methodologies for key experiments relevant to the characterization of Tilbroquinol.

Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the

thermodynamic solubility of a compound.

Protocol:

Preparation of Saturated Solution: An excess amount of Tilbroquinol is added to a vial

containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline at a

relevant pH).

Equilibration: The vial is sealed and agitated in a constant temperature water bath for a

prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately,

and the concentration of Tilbroquinol is determined using a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Analysis: The solubility is expressed as the concentration of the compound in the

saturated solution (e.g., in mg/mL or µM).

LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is

a critical parameter for predicting its membrane permeability and overall pharmacokinetic

behavior.

Protocol:

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically pH

7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by

separation of the two phases.

Partitioning: A known amount of Tilbroquinol is dissolved in one of the phases (usually the

one in which it is more soluble). This solution is then mixed with an equal volume of the other

pre-saturated phase in a separatory funnel.

Equilibration: The funnel is shaken for a set period (e.g., 1-2 hours) to allow for the

partitioning of the compound between the two phases. The mixture is then allowed to stand

until the two phases have completely separated.

Quantification: A sample is taken from both the n-octanol and the aqueous phase. The

concentration of Tilbroquinol in each phase is determined using a suitable analytical

method like HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the

base-10 logarithm of this value.
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pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For

ionizable compounds like Tilbroquinol, pKa values are crucial for understanding their solubility

and absorption at different physiological pH values.

Protocol:

Solution Preparation: A series of buffer solutions with a range of known pH values are

prepared. A stock solution of Tilbroquinol in a suitable solvent (e.g., methanol or DMSO) is

also prepared.

UV-Vis Spectra Acquisition: A small aliquot of the Tilbroquinol stock solution is added to

each buffer solution to obtain a final concentration suitable for UV-Vis spectrophotometry.

The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength

range.

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of

Tilbroquinol have different absorption is plotted against the pH of the buffer solutions.

pKa Calculation: The resulting data is fitted to the Henderson-Hasselbalch equation or

analyzed using graphical methods (e.g., plotting the derivative of the absorbance vs. pH) to

determine the inflection point of the titration curve, which corresponds to the pKa value.

Crystal Structure and Polymorphism
As of the latest available data, a specific, experimentally determined crystal structure for

Tilbroquinol is not publicly available in crystallographic databases. However, the crystal

structures of related 8-hydroxyquinoline derivatives have been determined, often revealing

planar molecules with intramolecular hydrogen bonding between the hydroxyl group and the

quinoline nitrogen.

General Methodology for Crystal Structure Determination (X-ray Crystallography):

Crystal Growth: Single crystals of Tilbroquinol suitable for X-ray diffraction would first need

to be grown. This is typically achieved through slow evaporation of a saturated solution,

vapor diffusion, or cooling crystallization from a variety of solvents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1681315?utm_src=pdf-body
https://www.benchchem.com/product/b1681315?utm_src=pdf-body
https://www.benchchem.com/product/b1681315?utm_src=pdf-body
https://www.benchchem.com/product/b1681315?utm_src=pdf-body
https://www.benchchem.com/product/b1681315?utm_src=pdf-body
https://www.benchchem.com/product/b1681315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is

rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The positions of the atoms within the crystal lattice

are then determined using computational methods, and the structural model is refined to

best fit the experimental data.

Polymorphism Screening:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly

impact its physicochemical properties, including solubility and stability. A thorough

polymorphism screen is therefore a critical step in drug development.

General Protocol for Polymorphism Screening:

Crystallization Experiments: Tilbroquinol would be subjected to a wide range of

crystallization conditions, varying parameters such as solvents, cooling rates, and the

presence of different excipients.

Solid-State Characterization: The resulting solid forms are then analyzed using a variety of

techniques, including:

Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase

transitions.

Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.

Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and

hydrogen bonding.

Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the antiamoebic activity and hepatotoxicity of

Tilbroquinol have not been fully elucidated. However, based on the known activities of the 8-
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hydroxyquinoline class of compounds, a plausible mechanism of action can be proposed.

Proposed Antiamoebic Mechanism of Action
8-Hydroxyquinolines are known to be potent metal chelators.[1] Their biological activity is often

attributed to their ability to bind essential metal ions, thereby disrupting crucial enzymatic

functions within the pathogen.

Tilbroquinol
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Caption: Proposed antiamoebic mechanism of Tilbroquinol.

Proposed Mechanism of Hepatotoxicity
The hepatotoxicity of Tilbroquinol may also be linked to its metal chelation properties and the

generation of reactive metabolites. The metabolism of quinoline derivatives in the liver can lead

to the formation of reactive intermediates that can cause cellular damage.
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Caption: Proposed mechanism of Tilbroquinol-induced hepatotoxicity.

Experimental Workflows
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A logical and systematic workflow is essential for the evaluation of new chemical entities in a

drug discovery program.

Antiprotozoal Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical

development of antiprotozoal drugs, which would be applicable to the evaluation of

Tilbroquinol analogs.
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Caption: A typical workflow for antiprotozoal drug discovery.
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Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of

Tilbroquinol, along with experimental protocols for their determination. While specific data on

its crystal structure and a definitive elucidation of its signaling pathways are not yet available,

the information presented here, based on its chemical class and available data, offers a solid

foundation for further research and development. A thorough understanding and application of

these principles are essential for advancing the discovery of new, safer, and more effective

antiprotozoal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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